2,5-Dimethylcelecoxib (DMC) is a derivative of celecoxib, a well-known selective cyclooxygenase-2 (COX-2) inhibitor. Unlike celecoxib, DMC lacks COX-2 inhibitory activity [, ]. This unique characteristic makes it a valuable tool in scientific research, particularly in investigating the mechanisms of action of celecoxib and exploring alternative therapeutic targets for various diseases. DMC has shown promising results in preclinical studies, demonstrating anti-tumor, anti-fibrotic, and cardioprotective effects [, , , , , ].
2,5-Dimethyl Celecoxib is classified as a nonsteroidal anti-inflammatory drug (NSAID) and specifically as a selective cyclooxygenase-2 inhibitor analogue. It is synthesized from celecoxib through structural modifications that eliminate its COX-2 inhibitory activity while retaining other beneficial properties. This compound has been studied for its anti-cancer effects and its ability to modulate various signaling pathways involved in cell growth and survival .
The synthesis of 2,5-Dimethyl Celecoxib typically involves modifications to the celecoxib structure. One common method includes:
The reaction conditions may vary based on the specific synthetic pathway chosen, but maintaining an inert atmosphere and controlling the temperature are critical for optimizing yield and purity.
The molecular formula for 2,5-Dimethyl Celecoxib is .
The geometry around the sulfonamide nitrogen and the aromatic rings contributes to its biological activity by influencing how it interacts with various biological targets .
2,5-Dimethyl Celecoxib undergoes various chemical reactions that are significant for its biological activity:
The mechanism of action of 2,5-Dimethyl Celecoxib is distinct from traditional NSAIDs due to its lack of cyclooxygenase inhibition:
These properties play a crucial role in determining how the compound behaves in biological systems and influences its therapeutic potential .
2,5-Dimethyl Celecoxib has several promising applications:
Table 1: DMC-Mediated Apoptotic Markers in Cancer Models
Cancer Type | Molecular Markers | Effect of DMC | Functional Outcome |
---|---|---|---|
Leukemia (U937 cells) | Cleaved caspase-3, PARP-1 fragmentation | 3.5-fold increase | 85.7% growth inhibition |
Glioblastoma (LN229) | Bax/Bcl-2 ratio | 4.1-fold elevation | Tumor regression in vivo |
Lung cancer (A549) | Cytochrome c release | 2.8-fold higher vs. controls | 53 μmol/L IC₅₀ |
DMC induces cytotoxic autophagy through reactive oxygen species (ROS)-dependent pathways. In nasopharyngeal carcinoma, DMC stimulates ROS generation, inhibiting AKT/mTOR signaling and activating the JNK pathway. This drives:
DMC integrates apoptosis and autophagy through shared molecular hubs:
Table 2: DMC Effects on Cell Cycle Regulators
Cell Line | Target Molecule | Regulation by DMC | Consequence |
---|---|---|---|
Glioblastoma (U251) | p21 | ↑ 4.2-fold | CDK2 inhibition |
Leukemia (Jurkat) | Cyclin D1 | ↓ 70% | G1 arrest |
Nasopharyngeal carcinoma | c-Myc | ↓ 3.8-fold | Cyclin E suppression |
DMC targets mitotic fidelity by:
Table 3: DMC Impact on Mitotic Regulators
Cancer Model | Molecular Target | Effect | Phenotypic Outcome |
---|---|---|---|
Glioblastoma (A172) | Survivin | ↓ 62% | Multipolar spindle formation |
Leukemia (K562) | Cyclin B1 | ↓ 55% | G2/M arrest |
Burkitt’s lymphoma | Aurora B activity | ↓ 75% | Mitotic catastrophe |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7